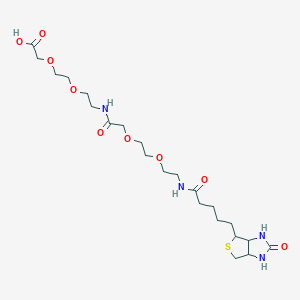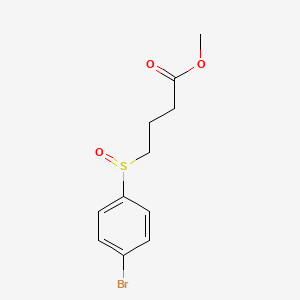
Biotinyl-AEEAc-AEEAc-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry and Molecular Biology
-
Summary of the Application
- Biotin, a small and versatile molecule, acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other scientific disciplines . The process of protein biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .
-
Methods of Application or Experimental Procedures
- Biotinylation reagents are available for targeting specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . The process of biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins . Once proteins bear the biotin label, they become readily detectable, isolatable, and amenable to study in diverse experimental contexts .
-
Results or Outcomes
-
Scientific Field: Lipid Bilayer Membrane Fabrication
- Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in the fabrication of lipid bilayer membrane arrays . These arrays provide a wealth of opportunities for studying membrane properties .
- Methods of Application or Experimental Procedures : The leading methods for creating lipid bilayer arrays include mechanical methods, pre-patterning substrate, direct UV patterning, direct blotting or stamping, polymer liftoff technique, robotic micro spotting, and microfluidics .
- Results or Outcomes : The applications of bilayer arrays for cell adhesion and activation, lipid bilayer based 2D electrophoresis, and high-throughput binding assays are also presented .
-
Scientific Field: Peptide Synthesis
- Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in peptide synthesis for creating biotin-labeled peptides . These peptides have many important applications in immunology and histochemistry .
- Methods of Application or Experimental Procedures : The incorporation of the biotin label is best carried out during solid phase synthesis of the peptide ligand . The biotin label is most frequently located directly on the N-terminal group of the peptide .
- Results or Outcomes : The use of biotin-labeled peptides has been instrumental in advancing our understanding of peptide-protein interactions .
-
Scientific Field: Medical Research
- Summary of the Application : Biotinyl-AEEAc-AEEAc-OH has been used in drug development, with promising results in the treatment of metabolic disorders.
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific metabolic disorder being targeted.
- Results or Outcomes : While the specific outcomes would depend on the specific metabolic disorder being targeted, the results have been described as promising.
-
Scientific Field: Surface Plasmon Resonance (SPR)
- Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in Surface Plasmon Resonance (SPR), a powerful tool for real-time, online investigation and characterization of biomolecular physicochemical interaction .
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific SPR experiment being conducted .
- Results or Outcomes : While the specific outcomes would depend on the specific SPR experiment being conducted, the results have been described as promising .
-
Scientific Field: Drug Development
- Summary of the Application : Biotinyl-AEEAc-AEEAc-OH has been used in drug development, with promising results in the treatment of metabolic disorders.
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific metabolic disorder being targeted.
- Results or Outcomes : While the specific outcomes would depend on the specific metabolic disorder being targeted, the results have been described as promising.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMPUIBHSIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-AEEAc-AEEAc-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)


![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)



